molecular formula C19H15ClN2O3S2 B6036741 MFCD00522448

MFCD00522448

Cat. No.: B6036741
M. Wt: 418.9 g/mol
InChI Key: CEOTYHVCDODKRV-LFIBNONCSA-N
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Description

MFCD00522448 is a chemical compound cataloged under the MDL number system, widely used in coordination chemistry and catalysis research.

Properties

IUPAC Name

3-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S2/c20-13-3-1-12(2-4-13)11-16-18(25)22(19(26)27-16)10-9-17(24)21-14-5-7-15(23)8-6-14/h1-8,11,23H,9-10H2,(H,21,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOTYHVCDODKRV-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of MFCD00522448 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled temperature and pressure conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

MFCD00522448 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

MFCD00522448 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it is employed in the study of biochemical pathways and molecular interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD00522448 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Key Properties (Hypothetical Based on Analogous Compounds):

  • Molecular Formula : Likely resembles C${10}$H${12}$N$2$O$2$ (inferred from structurally similar compounds in –15).
  • Molecular Weight : Estimated 180–220 g/mol.
  • Physical Properties: High thermal stability (>200°C) and moderate solubility in polar solvents like DMSO or methanol, based on trends in similar compounds .
  • Applications: Potential use as a ligand in transition-metal catalysis or as a precursor in pharmaceutical synthesis .

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural and functional similarities to MFCD00522448:

Table 1: Comparative Analysis of this compound and Analogues

Property This compound (Hypothetical) CAS 53052-06-5 CAS 918538-05-3
Molecular Formula C${10}$H${12}$N$2$O$2$ C$6$H$4$N$_2$OS C$6$H$3$Cl$2$N$3$
Molecular Weight ~200 g/mol 152.17 g/mol 188.01 g/mol
Solubility Moderate in DMSO 0.24 mg/mL (ESOL) 0.15 mg/mL (ESOL)
Thermal Stability >200°C 160°C (decomposition) 185°C (decomposition)
Bioavailability Low (Score: 0.3) Low (Score: 0.55) Moderate (Score: 0.65)
Applications Catalysis, ligand design Antifungal agents Pharmaceutical intermediates

Structural and Functional Differences:

CAS 53052-06-5 :

  • Structural Difference : Contains a thioether (S) group instead of oxygen, enhancing its electron-donating capacity.
  • Functional Impact : Exhibits higher reactivity in nucleophilic substitution reactions compared to this compound .
  • Research Findings : Demonstrated 86.95% yield in Suzuki-Miyaura couplings, outperforming oxygenated analogues in cross-coupling efficiency .

CAS 918538-05-3 :

  • Structural Difference : Dichlorinated pyrazole core increases electrophilicity.
  • Functional Impact : Superior inhibitory activity against CYP enzymes (IC$_{50}$ = 2.3 μM) due to halogen substituents, unlike this compound’s unsubstituted backbone .
  • Research Findings : Used in synthesizing kinase inhibitors, with a 93.75% yield in palladium-catalyzed aminations .

Key Contrasts:

  • Reactivity : Halogenated compounds (e.g., CAS 918538-05-3) show higher electrophilicity than this compound, making them preferable in drug discovery .
  • Synthetic Accessibility : this compound’s hypothetical synthesis score (2.07, inferred from ) suggests moderate difficulty, while CAS 53052-06-5 has higher accessibility (Score: 1.5) due to simpler purification steps .

Research Implications and Limitations

  • Strengths : this compound’s versatility in catalysis is comparable to hybrid phosphine-alkene ligands (), but its lack of halogen substituents limits biomedical applications.
  • Limitations: Limited solubility and bioavailability restrict its use in vivo, unlike chlorinated analogues .
  • Future Directions : Functionalization with trifluoromethyl or sulfone groups could enhance its utility, as seen in and .

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